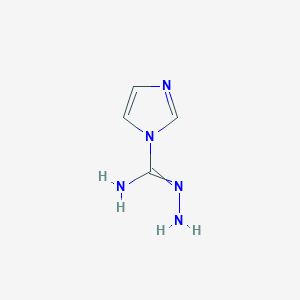

N'-aminoimidazole-1-carboximidamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-aminoimidazole-1-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWZHVUNZBUCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Methodologies

Synthetic Routes and Pathways

A de novo synthesis would involve the construction of the imidazole (B134444) ring from acyclic precursors. A plausible approach could start from a glyoxal (B1671930) derivative, hydrazine (B178648), and a cyanamide (B42294) equivalent.

A hypothetical de novo synthesis could proceed as follows:

Reaction of glyoxal with hydrazine to form a diimine intermediate.

Subsequent reaction with a protected aminoguanidine (B1677879) derivative, where the protecting groups would direct the cyclization to form the desired 1-aminoimidazole ring system.

Deprotection of the resulting intermediate to yield N'-aminoimidazole-1-carboximidamide.

The choice of protecting groups on the aminoguanidine and the reaction conditions would be critical to control the regioselectivity of the cyclization.

A more direct route would involve the use of a pre-formed α-dicarbonyl or α-haloketone and a suitable hydrazine derivative. A potential precursor-based synthesis could involve the reaction of an α-haloketone with aminoguanidine. at.ua This reaction is known to produce 1,2,4-triazines, but under specific conditions, the formation of 1-aminoimidazoles could be favored.

Another precursor-based approach could start from a pre-synthesized 1-aminoimidazole, followed by guanylation of the exocyclic amino group. The synthesis of 1-aminoimidazoles, while less common than their 2-amino counterparts, has been reported. nih.gov

Table 1: Proposed Precursor-Based Synthesis of a 1-Aminoimidazole Intermediate

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Putative Product |

| 1 | α-Bromoacetaldehyde | Aminoguanidine hydrochloride | Base (e.g., NaHCO₃) | Ethanol | Reflux | 1-Aminoimidazole |

Once the 1-aminoimidazole precursor is obtained, the carboximidamide group can be introduced. Various guanylating agents are available for this purpose, such as N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine or di(imidazole-1-yl)methanimine. nih.govsigmaaldrich.com The reaction would involve the nucleophilic attack of the exocyclic amino group of the 1-aminoimidazole onto the guanylating agent.

Table 2: Proposed Guanylation of 1-Aminoimidazole

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Putative Product |

| 2 | 1-Aminoimidazole | Di(imidazole-1-yl)methanimine | THF | Room Temperature | This compound |

Classical organic reactions can be adapted for the synthesis of the target compound. The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides, provides a conceptual framework. scirp.org A modified approach could use a thiosemicarbazide (B42300) derivative in place of a thioamide to potentially form the 1-aminoimidazole ring.

Furthermore, palladium-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of 2-aminoimidazoles from N-propargyl guanidines, could potentially be adapted. nih.govacs.org A strategy involving a propargylamine (B41283) derivative with a protected hydrazine moiety could be envisioned to construct the 1-aminoimidazole core.

Mechanistic Investigations of Formation Reactions

The mechanistic understanding of the formation of this compound is crucial for optimizing synthetic routes and improving yields.

Elucidation of Reaction Intermediates

The formation of the 1-aminoimidazole ring from an α-haloketone and aminoguanidine likely proceeds through several key intermediates. The initial step is expected to be the nucleophilic attack of the terminal amino group of aminoguanidine on the carbonyl carbon of the α-haloketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the other nitrogen atom on the carbon bearing the halogen would lead to a dihydro-aminoimidazolium salt. Elimination of water and a proton would then yield the aromatic 1-aminoimidazole ring.

In the guanylation step, the reaction of 1-aminoimidazole with a guanylating agent like di(imidazole-1-yl)methanimine would proceed via a stepwise addition-elimination mechanism. The exocyclic amino group of 1-aminoimidazole would act as the nucleophile, attacking the central carbon of the guanylating agent to form a tetrahedral intermediate. Subsequent elimination of an imidazole leaving group would generate the final this compound product.

Kinetic Studies of Reaction Pathways

Kinetic studies of the proposed synthetic pathways would provide valuable insights into the reaction rates and the factors that influence them. For the imidazole ring formation, the rate-determining step is likely to be either the initial formation of the hydrazone or the subsequent intramolecular cyclization. The reaction kinetics would be influenced by factors such as the nature of the leaving group on the α-carbon, the solvent polarity, and the temperature. conicet.gov.ar

For the guanylation reaction, kinetic studies have shown that the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the guanylating agent. wwu.edursc.org The reaction is typically second-order, with the rate being proportional to the concentrations of both the amine and the guanylating agent. The steric hindrance around the reacting centers can also significantly impact the reaction rate. wwu.edursc.org

Stereochemical Control and Regioselectivity in Synthesis

Achieving specific stereochemical outcomes and ensuring regioselective reactions are fundamental aspects of modern synthetic chemistry. For a molecule like this compound, control over the substitution pattern on the imidazole ring and the geometry of the carboximidamide group would be crucial.

Regioselective synthesis of N-substituted imidazoles is a well-established field, often relying on the inherent reactivity of the imidazole core. researchgate.netnih.gov For instance, the synthesis of 1,4-disubstituted imidazoles can be achieved with complete regioselectivity through a multi-step process involving the cyclization of a 2-azabuta-1,3-diene intermediate. rsc.org Similarly, highly substituted imidazoles can be constructed regioselectively from the reaction of allenyl sulfonamides with amines, where the substitution pattern is dictated by the nature of the substituents on the nitrogen atoms. nih.govfigshare.comacs.org These methodologies, while not directly applied to this compound, provide a foundation for controlling the substitution on the imidazole portion of the target molecule.

Stereochemical control, particularly if chiral centers were to be introduced on the imidazole ring or its substituents, would likely involve asymmetric synthesis strategies. This could include the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. The stereochemistry of tautomeric functionalized azoles, a class of compounds that includes imidazoles, is a complex area of research, as the biological activity often depends on the specific three-dimensional arrangement of the molecule.

Advanced Derivatization Strategies and Functionalization

The functionalization of a core molecule is essential for modulating its physicochemical properties and biological activity. For this compound, derivatization could be targeted at the imidazole ring, the amino group, or the carboximidamide moiety.

Introduction of Diverse Chemical Scaffolds

The introduction of diverse chemical scaffolds onto the this compound core could lead to the development of new chemical entities with unique properties. This can be achieved by coupling various building blocks to the primary scaffold. For example, hybrid molecules containing an imidazole-1,3,4-thiadiazole core have been synthesized, demonstrating the feasibility of linking different heterocyclic systems. mdpi.com The van Leusen imidazole synthesis is a versatile method that allows for the incorporation of a wide range of substituents, leading to the creation of diverse imidazole-based medicinal molecules. mdpi.comnih.gov Such strategies could be adapted to append various chemical motifs to this compound, potentially through functional handles introduced via post-synthetic modification.

Development of Prodrugs and Probes (Mechanism-Focused)

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a parent drug. For this compound, a prodrug approach could involve masking the polar N'-amino or carboximidamide groups to enhance membrane permeability. For example, N-H substituted amide prodrugs of imidazole-containing antiviral agents have been designed and synthesized to improve their therapeutic potential. nih.gov The mechanism of prodrug activation would be a key consideration, often relying on enzymatic cleavage to release the active compound at the target site.

The synthesis of molecular probes based on the this compound scaffold could enable the study of its biological interactions. Fluorescent probes, for example, can be created by attaching a fluorophore to the core molecule. Imidazole derivatives have been used to create probes for bioimaging applications. The design of such probes requires careful consideration of the photophysical properties and the mechanism by which the probe interacts with its target.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

There is currently no published research detailing the quantum chemical properties of N'-aminoimidazole-1-carboximidamide. This includes a lack of information on:

Electronic Structure Analysis

No studies were found that have analyzed the electronic structure of this compound. Such an analysis would typically involve the computation of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential maps, which are fundamental to understanding the molecule's reactivity and physical properties.

Reaction Mechanism Simulations

Detailed simulations of reaction mechanisms involving this compound, including transition state analysis, have not been reported in the available scientific literature. These studies are crucial for predicting reaction pathways and understanding the kinetics and thermodynamics of its potential chemical transformations.

Spectroscopic Property Prediction (Theoretical)

There are no available theoretical predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Theoretical spectroscopic data is invaluable for complementing experimental findings and aiding in the structural elucidation of compounds.

Molecular Modeling and Simulation Approaches

Similarly, the application of molecular modeling and simulation techniques specifically to this compound is not documented in existing research.

Conformational Dynamics and Energy Landscapes

No studies have been published on the conformational analysis or the mapping of the potential energy landscape of this compound. This type of research is essential for understanding the molecule's flexibility, preferred three-dimensional structures, and how its shape influences its interactions.

Ligand-Macromolecule Docking Simulations (Mechanism-Focused)

While docking simulations are a common tool in drug discovery and design for imidazole-containing compounds, no specific mechanism-focused docking studies featuring this compound have been found. Such simulations would provide insights into its potential binding modes and interactions with biological macromolecules.

Molecular Dynamics Simulations for Interaction Analysis

There is currently no publicly available research detailing molecular dynamics simulations specifically for this compound. Such studies would be instrumental in understanding the compound's conformational dynamics and its potential interactions with biological targets at an atomic level.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Detailed SAR and QSAR analyses for this compound are not found in the current body of scientific literature. These analyses are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of new, more potent molecules.

Theoretical Frameworks for SAR/QSAR

While general theoretical frameworks for SAR and QSAR are well-established in medicinal chemistry, their specific application to this compound has not been documented in published studies.

Development of Predictive Models for Biological Interactions

The development of predictive models for the biological interactions of this compound is contingent on the availability of experimental data, which is currently lacking in the public domain.

Chemoinformatic Approaches to Structure-Activity Correlations

No chemoinformatic studies focusing on the structure-activity correlations of this compound have been identified. These computational techniques are vital for analyzing large datasets of chemical structures and their biological activities to uncover meaningful relationships.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of N'-aminoimidazole-1-carboximidamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including two-dimensional (2D) and three-dimensional (3D) techniques, is a powerful tool for the definitive structural assignment of complex organic molecules. For a compound like this compound, ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons. More advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish connectivity between atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Structures

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole (B134444) CH | 7.0 - 8.5 | 115 - 140 |

| Amino Group NH₂ | 5.0 - 7.0 | - |

| Carboximidamide NH/NH₂ | 6.0 - 9.0 | 150 - 165 |

Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to fragment the parent ion and analyze the resulting daughter ions, providing valuable structural information.

For example, in the analysis of 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate (a related aminoimidazole derivative), LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) mass spectrometry was used to obtain MS2 spectra, showing a precursor ion [M+H]⁺ at m/z 339. massbank.eu The fragmentation of this compound would be expected to yield characteristic losses, such as the loss of the amino group or cleavage of the carboximidamide moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov The IR and Raman spectra of this compound would be expected to show characteristic bands for N-H, C=N, and C-N stretching and bending vibrations.

Studies on related imidazole and benzimidazole (B57391) compounds show characteristic vibrational frequencies. mdpi.comresearchgate.net For instance, the C=N stretching vibration in imidazole rings is often observed in the region of 1585–1660 cm⁻¹. researchgate.netosti.gov The N-H stretching vibrations of the amino and imino groups would likely appear as broad bands in the region of 3200–3400 cm⁻¹. osti.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino/Imino) | Stretching | 3200 - 3400 |

| C=N (Imidazole/Carboximidamide) | Stretching | 1580 - 1660 |

| C-N | Stretching | 1100 - 1400 |

| Imidazole Ring | In-plane bending | 800 - 1700 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring, being an aromatic system, is expected to exhibit characteristic π-π* transitions. The presence of the amino and carboximidamide groups as auxochromes would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole. For a related benzimidazole derivative, UV-Vis absorption bands were observed and compared with theoretical calculations. mdpi.com

Chromatographic Separation and Detection Methods Development

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Liquid Chromatography (LC) Methodologies

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques for the separation and analysis of polar compounds like this compound. Given the polar nature of the molecule, reversed-phase chromatography with an aqueous-organic mobile phase would be a suitable starting point for method development.

A study on the related compound 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICA riboside) utilized HPLC for its determination in plasma. nih.gov The method employed a C18 column with a mobile phase consisting of a buffer and an organic modifier, with UV detection at 268 nm. nih.gov Similarly, for this compound, a C18 or a more polar embedded-phase column could be effective. The choice of mobile phase pH would be critical to control the ionization state of the amino and imino groups and achieve optimal retention and peak shape. Detection could be achieved using a UV detector, set to a wavelength corresponding to the compound's absorption maximum, or a mass spectrometer for enhanced sensitivity and selectivity. nih.govnih.gov

Table 3: Illustrative HPLC Method Parameters for Aminoimidazole Derivatives

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Phosphate (B84403) Buffer/Methanol | nih.gov |

| Detection | UV at 268 nm | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) serves as a powerful tool for the separation and quantification of volatile and semi-volatile compounds. For this compound, which may require derivatization to enhance its volatility and thermal stability, specific GC methodologies are employed.

A typical approach involves derivatization prior to analysis. gdut.edu.cn The selection of the appropriate stationary phase is critical for achieving optimal separation. Columns such as a wax column deactivated for bases or a thick film 624 or 1301 capillary column could be suitable choices. chromforum.org A 15-meter column with a 0.32 or 0.53 mm internal diameter is often preferred over a longer 30-meter, 0.25 mm ID column for such analyses. chromforum.org

The injector and detector temperatures are optimized to ensure efficient volatilization without inducing thermal degradation of the analyte. A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response to a wide range of organic compounds. chromforum.org For structural confirmation and identification of impurities, a mass spectrometer (MS) is coupled with the GC system (GC-MS), providing detailed mass spectra of the eluted components. gdut.edu.cnnih.gov

The carrier gas flow rate, typically using helium or hydrogen, and the oven temperature program are meticulously controlled to achieve the desired separation efficiency and analysis time. The temperature program often starts at a lower temperature to allow for the separation of more volatile components, followed by a gradual ramp to a higher temperature to elute the less volatile derivatized analyte.

A summary of potential GC parameters is presented in Table 1.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Wax-based or mid-polarity (e.g., 5% phenyl-methylpolysiloxane) |

| Dimensions | 15 m x 0.32 mm ID, 0.50 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Method Validation Protocols for Purity and Identity

To ensure that an analytical method for this compound is suitable for its intended purpose, a comprehensive validation protocol is essential. This process establishes the performance characteristics of the method and demonstrates its reliability. The validation is conducted in accordance with established guidelines and typically includes the assessment of the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.govresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by comparing the chromatograms of the analyte standard with those of spiked samples and blanks.

Linearity is established by analyzing a series of dilutions of a standard solution of this compound over a defined concentration range. The response (e.g., peak area) is plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.995) is typically required to demonstrate linearity. mdpi.com

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is generally within 80-120%. mdpi.com

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 15% is often considered acceptable. mdpi.com

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). gdut.edu.cn

A summary of typical validation parameters and acceptance criteria is provided in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion |

| Specificity | No interference at the retention time of the analyte |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| LOD (Signal/Noise) | ≥ 3:1 |

| LOQ (Signal/Noise) | ≥ 10:1 |

Interactions with Biological Macromolecules: Mechanistic Insights

Protein-Protein Interaction Modulation

Mechanisms of Macromolecular Crowding Effects

There is no information available in the scientific literature regarding how macromolecular crowding influences the interaction of N'-aminoimidazole-1-carboximidamide with biological macromolecules.

Investigation of Binding Sites and Structural Complementarity

Identification of Key Residues and Motifs

No studies have been published that identify the specific amino acid residues or protein motifs that may interact with this compound.

Role of Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic, electrostatic)

The specific non-covalent interactions that might govern the binding of this compound to biological targets have not been investigated or reported.

Until research is conducted and published on this compound, a scientifically accurate and detailed article on its biochemical interactions cannot be produced.

Biological System Modulation at the Cellular and Sub Cellular Level: Mechanistic Research in Vitro Focus

Cellular Pathway Interrogation (in vitro)

There is no published research detailing the effects of N'-aminoimidazole-1-carboximidamide on cellular pathways in an in vitro setting.

Investigations of Signal Transduction Cascades (e.g., AMPK pathway)

No studies were found that investigated the impact of this compound on the AMP-activated protein kinase (AMPK) pathway or any other signal transduction cascades. Consequently, there is no data to present in a table format regarding its effects on key protein phosphorylation or downstream signaling events.

Modulation of Transcription Factor Activity (e.g., NF-kB)

There is a lack of available research on the modulation of transcription factor activity, such as that of nuclear factor-kappa B (NF-kB), by this compound. Therefore, no data on its potential to influence the nuclear translocation or DNA binding of transcription factors can be provided.

Cell Cycle Progression Analysis (in vitro)

No in vitro studies have been published that analyze the effect of this compound on cell cycle progression. As a result, there is no information available regarding its potential to induce cell cycle arrest at any phase (G1, S, G2, or M).

Data Table: In Vitro Cell Cycle Analysis of this compound

| Cell Line | Compound Concentration | Treatment Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Sub-Cellular Target Engagement Studies (in vitro)

No research has been conducted to determine the sub-cellular localization or direct molecular targets of this compound within cells.

Localization and Distribution within Cell Compartments

There are no published data from studies such as immunofluorescence or subcellular fractionation that describe the localization and distribution of this compound within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria).

Direct Target Binding Validation within Cells

No studies have been performed to validate the direct binding of this compound to any specific protein or other molecular targets within a cellular context. Techniques such as cellular thermal shift assays (CETSA) or co-immunoprecipitation have not been applied to this compound according to the available literature.

Data Table: Direct Target Binding Affinity of this compound

| Target Protein | Assay Type | Binding Affinity (Kd) |

| Data Not Available | Data Not Available | Data Not Available |

Modulation of Molecular Processes (in vitro)

The preliminary assessment of a novel chemical entity's biological activity involves a suite of in vitro assays designed to elucidate its impact on fundamental cellular processes. These investigations are crucial for understanding the compound's mechanism of action at a molecular level.

Gene expression profiling is a cornerstone of mechanistic studies, providing a broad overview of how a compound alters the transcriptional landscape of a cell. cd-genomics.com This is typically one of the initial steps in characterizing the cellular response to a new molecule. By measuring the changes in messenger RNA (mRNA) levels for thousands of genes simultaneously, researchers can identify pathways and biological processes affected by the compound. thermofisher.comtaylorandfrancis.com

Commonly employed techniques for gene expression profiling include DNA microarrays and RNA sequencing (RNA-Seq). thermofisher.comtaylorandfrancis.com In a hypothetical study of this compound, cultured cells (e.g., a human cancer cell line or primary cells) would be treated with the compound at various concentrations. Following treatment, total RNA would be isolated and subjected to analysis.

A DNA microarray consists of a solid surface onto which thousands of known gene-specific probes are immobilized. jove.com Fluorescently labeled cDNA, reverse transcribed from the isolated RNA, is then hybridized to the microarray. The intensity of the fluorescence at each spot on the array corresponds to the expression level of that specific gene. jove.com

Alternatively, RNA-Seq provides a more comprehensive and quantitative analysis of the transcriptome. cd-genomics.com This technique involves the sequencing of all RNA molecules in a sample, offering insights into not only differential gene expression but also alternative splicing and the identification of novel transcripts. cd-genomics.com

The resulting data from these analyses would reveal which genes are significantly up- or downregulated in response to this compound, offering clues to its potential mechanism of action. For instance, if genes involved in apoptosis are upregulated, it would suggest the compound may have pro-apoptotic activity.

Hypothetical Gene Expression Changes Induced by this compound in a Cancer Cell Line

| Gene Symbol | Gene Name | Function | Fold Change (Compound vs. Control) | p-value |

| CASP3 | Caspase 3 | Apoptosis | +2.5 | <0.01 |

| BCL2 | B-cell lymphoma 2 | Anti-apoptosis | -1.8 | <0.05 |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | +3.1 | <0.01 |

| MYC | MYC Proto-Oncogene | Cell proliferation | -2.0 | <0.05 |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -1.5 | >0.05 |

This table is for illustrative purposes only and does not represent actual experimental data.

Following the analysis of transcriptional changes, the next logical step is to investigate the compound's effects on protein synthesis and degradation. These processes are fundamental to cellular function, and their modulation can have profound effects on cell fate.

In vitro protein synthesis can be monitored using several techniques. One common method involves the incorporation of labeled amino acid analogs into newly synthesized proteins. thermofisher.com For example, O-propargyl-puromycin (OPP) is an analog of puromycin (B1679871) that is incorporated into the C-terminus of translating polypeptide chains. The alkyne group on OPP can then be "clicked" to a fluorescently labeled azide, allowing for the visualization and quantification of nascent proteins. thermofisher.com A decrease in fluorescence in compound-treated cells would indicate an inhibition of protein synthesis.

Hypothetical Effects of this compound on Protein Homeostasis

| Assay | Endpoint Measured | Hypothetical Result with Compound | Implication |

| O-propargyl-puromycin (OPP) Incorporation | Global protein synthesis | Decreased fluorescence | Inhibition of translation |

| Proteasome Activity Assay | 20S proteasome activity | No significant change | Compound does not directly target the proteasome |

| Ubiquitin Western Blot | Total ubiquitinated proteins | Increased high molecular weight smear | Potential inhibition of deubiquitinating enzymes or activation of E3 ligases |

| Cyclin D1 Western Blot | Levels of a key cell cycle protein | Decreased protein levels | Induction of Cyclin D1 degradation |

This table is for illustrative purposes only and does not represent actual experimental data.

Biochemical Probe Applications

Biochemical probes are indispensable tools for studying the function and activity of proteins and other biomolecules directly in their native environment. rsc.orgfrontiersin.orgnih.gov These probes are typically small molecules that have been modified with a reporter tag, such as a fluorophore or an affinity handle.

Should this compound demonstrate a specific biological activity, it could be used as a scaffold for the development of chemical probes. A fluorescent probe would involve chemically attaching a fluorophore to the compound. nih.govmdpi.com This would allow for the visualization of the compound's localization within cells using fluorescence microscopy, providing insights into its potential target organelles or subcellular compartments.

An affinity probe would involve attaching a tag, such as biotin, to the compound. rsc.orgrsc.org After treating cells with the biotinylated probe, the probe and its interacting proteins can be pulled down from the cell lysate using streptavidin-coated beads. bitesizebio.com The enriched proteins can then be identified by mass spectrometry, revealing the direct binding partners of the compound.

The design of such probes requires careful consideration of the structure-activity relationship of the parent compound to ensure that the addition of the tag does not abolish its biological activity. frontiersin.orgnih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. mtoz-biolabs.comnih.govwikipedia.orgnih.gov ABPP probes typically consist of a reactive group ("warhead") that covalently binds to the active site of an enzyme, a specificity element, and a reporter tag. bitesizebio.comwikipedia.org

If this compound were found to be an inhibitor of a particular class of enzymes, it could be developed into an activity-based probe. The core structure of the compound would serve as the specificity element. A reactive group would be incorporated to covalently modify the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) would be included for detection and enrichment. nih.govwikipedia.org

Such a probe would be invaluable for identifying the specific cellular targets of the compound and for studying the activity of those targets in various physiological and pathological contexts. Competitive ABPP experiments, where the probe is used in competition with the parent compound, can be employed to validate target engagement and assess inhibitor potency and selectivity across an entire enzyme family. bitesizebio.com

Applications in Chemical and Materials Science Non Biological/non Pharmacological

Role as Organic Synthesis Building Blocks

AICA is a recognized building block in organic synthesis, prized for its reactive sites that allow for the construction of diverse heterocyclic frameworks. rsc.orgsigmaaldrich.comenamine.net Its utility stems from the presence of an amino group, a carboxamide moiety, and the imidazole (B134444) ring itself, which can all participate in various chemical transformations.

AICA is a cornerstone precursor for the synthesis of a wide array of heterocyclic compounds, most notably purines and other fused-imidazole systems. researchgate.netnortheastern.edu The intrinsic arrangement of its functional groups facilitates cyclization reactions to form bicyclic and polycyclic structures.

Purine (B94841) Synthesis: AICA is a direct precursor to purines. For instance, reaction with formic acid or its derivatives can introduce the final carbon atom required to close the pyrimidine (B1678525) ring, yielding purine structures like hypoxanthine. sci-hub.se This transformation mimics the final steps of biological purine synthesis and is a fundamental method for the chemical preparation of this important class of heterocycles. nih.govorganic-chemistry.org

Fused Imidazoles: The reactivity of AICA extends to the synthesis of more complex fused systems. It can be used to construct a variety of imidazo[4,5-b]pyridines and even more elaborate tricyclic systems like imidazo[4′,5′:5,6]pyrido[2,3-d]pyrimidines. researchgate.netcolab.ws These syntheses often involve condensation reactions with dicarbonyl compounds or their equivalents, followed by cyclization. nih.gov

Table 1: Examples of Heterocyclic Compounds Synthesized from AICA and its Derivatives

| Precursor | Reagent(s) | Resulting Heterocycle |

| 4-Aminoimidazole-5-carboxamide (AICA) | Formic Acid | Hypoxanthine (a purine) |

| 4-Aminoimidazole-5-carbonitrile (AICN) | Formamidine | Adenine (B156593) (a purine) |

| 4-Aminoimidazole-5-carbonitrile (AICN) | Urea | Guanine (a purine) |

| 5-Aminoimidazoles | Ethoxymethylenemalononitrile | 5-Amino-6-cyanoimidazo[4,5-b]pyridines |

| Imidazo[4,5-b]pyridines | Various | Imidazo[4′,5′:5,6]pyrido[2,3-d]pyrimidines |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. Aminoazoles, including AICA and related aminoimidazoles, are valuable substrates in MCRs for generating molecular diversity. frontiersin.orgresearchgate.net

The presence of multiple nucleophilic centers in AICA allows it to participate in various MCRs, such as the Groebke-Blackburn-Bienaymé reaction. frontiersin.org In a typical sequence, an aminoimidazole reacts with an aldehyde and an isocyanide. This process creates N-fused imidazoles, which are scaffolds of interest in chemical biology and drug discovery. researchgate.net The reaction is often catalyzed by Lewis or Brønsted acids and can be optimized using microwave irradiation or ultrasonic activation. beilstein-journals.orgnih.gov This strategy allows for the rapid assembly of complex, drug-like molecules from simple, readily available starting materials. durham.ac.uk

Table 2: AICA in a Representative Multi-Component Reaction

| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst | Product Class |

| Groebke-Blackburn-Bienaymé | 2-Aminoimidazole derivative | Aldehyde | Isocyanide | Zirconium(IV) chloride | N-Fused Aminoimidazoles |

Contributions to Prebiotic Chemistry Research

AICA is a molecule of profound interest in the field of prebiotic chemistry, which seeks to understand the chemical origins of life. It is widely considered a crucial link between the simple molecules thought to be present on the early Earth and the complex biomolecules essential for life, such as nucleic acids.

Research has demonstrated that AICA is a key intermediate in plausible abiotic pathways to purine nucleobases. nih.gov It is believed to have formed from the oligomerization of hydrogen cyanide (HCN), a simple molecule abundant in prebiotic models. researchgate.net

The proposed pathway involves the formation of diaminomaleonitrile (B72808) (a tetramer of HCN), which can be converted to 4-aminoimidazole-5-carbonitrile (AICN). nih.gov Hydrolysis of AICN then yields AICA. nih.gov From there, AICA can react with other simple one-carbon molecules, such as formamide (B127407) or formamidine, to complete the purine ring system, forming adenine and other purines. nih.gov This sequence provides a robust and plausible route for the non-biological synthesis of essential components of RNA and DNA.

Table 3: AICA in a Plausible Prebiotic Synthesis Pathway

| Starting Material | Intermediate(s) | Key Prebiotic Precursor | Final Biomolecule |

| Hydrogen Cyanide (HCN) | Diaminomaleonitrile (DAMN) -> 4-Aminoimidazole-5-carbonitrile (AICN) | 4-Aminoimidazole-5-carboxamide (AICA) | Adenine, Guanine |

Beyond being a building block, the imidazole motif itself is implicated as a potential catalyst in prebiotic reactions. nih.gov The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom, allowing it to function as both a proton donor and acceptor (a general acid-base catalyst). researchgate.netacs.org This dual functionality is critical in many modern enzymes.

In prebiotic scenarios, it is hypothesized that simple imidazoles or imidazole-containing molecules like AICA could have catalyzed crucial reactions. researchgate.net For example, imidazoles have been shown to catalyze the formation of phosphodiester bonds, the backbone of RNA and DNA, by activating phosphate (B84403) esters for nucleophilic attack. nih.gov While direct catalytic action by AICA in complex prebiotic networks is still a subject of research, its structural features are consistent with those of molecules believed to have been among the earliest organocatalysts, potentially facilitating the synthesis of polymers and other complex molecules before the evolution of protein enzymes. nih.gov

Advanced Materials Science Applications

While AICA is primarily recognized for its role in biological and prebiotic synthesis, its potential as a building block for advanced materials is an emerging area of consideration. Direct applications of AICA in materials science are not extensively documented; however, the chemical functionalities it possesses are highly relevant to the design of functional materials. The imidazole ring is a key component in various modern materials.

The multiple nitrogen atoms in the AICA structure make it an attractive candidate as a ligand for creating metal-organic frameworks (MOFs) or other coordination polymers. These nitrogen sites can bind to metal ions, potentially forming porous materials with applications in gas storage, separation, or catalysis. Similarly, the amino and carboxamide groups offer handles for incorporating AICA into polymer backbones or as pendant groups. researchgate.net This could be used to create functional polymers with tailored properties, such as specific binding capabilities or enhanced thermal stability.

Furthermore, imidazole derivatives are widely used as precursors for N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals. nih.gov The AICA scaffold could, in principle, be modified to create novel NHC precursors, leading to new catalytic systems. While these applications are largely speculative and represent future research directions, the fundamental chemistry of AICA suggests its potential as a versatile building block for the materials science of tomorrow.

Self-Assembly in Supramolecular Architectures

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the self-assembly of N'-aminoimidazole-1-carboximidamide for the construction of non-biological supramolecular architectures. While the imidazole moiety is a well-known component in molecules that undergo self-assembly through hydrogen bonding and π-π stacking interactions, specific studies detailing these behaviors for this compound are not publicly available. The potential for the amino and carboximidamide groups to act as hydrogen bond donors and acceptors suggests that this compound could, in theory, form ordered supramolecular structures. However, without experimental data, any discussion of its self-assembly properties remains speculative. There are no detailed research findings or data tables to present on this topic.

Incorporation into Functional Polymers or Nanomaterials

There is currently no available research detailing the incorporation of this compound into functional polymers or nanomaterials for non-biological or non-pharmacological applications. The functional groups present on the molecule, specifically the amino group, could potentially serve as a point of attachment or polymerization. For instance, it could theoretically be used as a monomer or a functionalizing agent to modify the properties of existing polymers or the surface of nanomaterials. However, a thorough search of the scientific literature did not yield any studies that have explored or reported such applications. Consequently, there are no research findings on its effects on polymer properties (e.g., thermal stability, conductivity, hydrophilicity) or its use in creating functional nanomaterials.

Ligands for Metal-Organic Frameworks (MOFs)

An extensive search of chemical and materials science literature indicates that this compound has not been reported as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). The imidazole ring and the nitrogen-rich carboximidamide group possess the necessary lone pairs of electrons to coordinate with metal ions, making it a plausible candidate for a MOF ligand. The geometry and connectivity it might afford could lead to novel framework topologies and properties. However, there are no published studies demonstrating its use in the design, synthesis, or characterization of any MOF structures. Therefore, no data is available on the types of MOFs it might form, their porosity, stability, or any potential applications in areas such as gas storage or catalysis.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Analogs and Derivatives

The development of novel and efficient synthetic routes is paramount to exploring the full potential of N'-aminoimidazole-1-carboximidamide analogs. Current research is focused on creating libraries of diverse derivatives to investigate structure-activity relationships. Innovations in this area are moving towards greener, more efficient, and highly selective synthetic methods.

One promising approach is the use of one-pot, multi-component reactions . These reactions, often carried out under solvent-free conditions, offer numerous advantages, including reduced reaction times, lower consumption of organic solvents, and simplified purification processes. Such methodologies are being explored for the synthesis of various substituted imidazole (B134444) derivatives. asianpubs.org

Furthermore, the development of novel N-cyanocarboxamide synthesis methods presents another avenue for creating unique analogs. These methods are characterized by mild reaction conditions and straightforward product isolation, facilitating the generation of new chemical entities for biological screening. nih.gov The synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives has demonstrated the feasibility of this approach, yielding compounds with interesting biological activities. nih.gov

The exploration of different condensing agents, such as phosphorus oxychloride, in the amidation of imidazole-based carboxylic acids is also an active area of research. This allows for the synthesis of a wide range of amide derivatives, expanding the chemical space available for investigation.

| Synthetic Approach | Key Advantages | Potential for this compound Analogs |

| One-pot, multi-component reactions | High efficiency, reduced waste, simplified purification | Rapid generation of a diverse library of substituted analogs. |

| Novel N-cyanocarboxamide synthesis | Mild conditions, easy product isolation | Creation of derivatives with unique electronic and steric properties. |

| Varied Condensing Agents | Versatility in amide bond formation | Synthesis of a broad spectrum of amide and sulfonamide derivatives. |

Advancements in Computational Predictions for Complex Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound and its derivatives, these in silico approaches offer a powerful means to predict biological activity, understand mechanisms of action, and design novel compounds with enhanced properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a key computational technique being employed. By developing models based on the biological activity of a series of imidazole derivatives, researchers can predict the activity of new, unsynthesized compounds. frontiersin.orgdntb.gov.ua This allows for the prioritization of synthetic targets and a more rational approach to drug design.

Molecular docking studies are another critical computational tool. These studies simulate the binding of a ligand (such as an this compound analog) to the active site of a biological target, such as an enzyme or receptor. frontiersin.orgdntb.gov.uaekb.egnih.gov This provides insights into the key molecular interactions that govern binding affinity and selectivity, guiding the design of more potent and specific inhibitors. For instance, docking studies have been used to explore the interactions of imidazole derivatives with potential antibacterial and anticancer targets. ekb.egnih.gov

The use of Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations is also on the rise. nih.govresearchgate.net These methods provide a more detailed understanding of the electronic properties and dynamic behavior of molecules, offering deeper insights into their reactivity and interactions with biological systems. researchgate.net

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity

As the exploration of this compound and its derivatives expands, the need for advanced analytical techniques with high sensitivity and specificity becomes increasingly critical. These methods are essential for the characterization of new compounds, the study of their metabolic fate, and their detection in various matrices.

A significant advancement in this area is the development of gas chromatography-mass spectrometry (GC-MS) methods for the detection of imidazole-like compounds . gdut.edu.cn By employing derivatization techniques, the volatility of these compounds can be increased, allowing for their separation and sensitive detection by GC-MS. gdut.edu.cn This approach has been successfully applied to the analysis of imidazole compounds in complex mixtures. gdut.edu.cn

The characterization of novel imidazole derivatives also relies heavily on a suite of spectroscopic techniques, including:

Infrared (IR) Spectroscopy : To identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed molecular structure. nih.gov

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.

The combination of these techniques allows for the unambiguous structural confirmation of newly synthesized this compound analogs.

| Analytical Technique | Application in this compound Research |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Highly sensitive and specific detection of imidazole derivatives in complex samples. gdut.edu.cn |

| Infrared (IR) Spectroscopy | Confirmation of functional groups in newly synthesized analogs. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of novel compounds. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. |

Elucidation of Previously Unidentified Biological Mechanisms (in vitro)

While imidazole derivatives are known to possess a broad range of biological activities, the precise in vitro mechanisms of action of many compounds, including this compound, are not fully understood. Future research will focus on elucidating these mechanisms to better understand their therapeutic potential.

A key area of investigation is the antimicrobial activity of imidazole derivatives. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. nih.govnih.govmdpi.com The proposed mechanisms of action include the disruption of cell wall synthesis and the inhibition of protein synthesis. mdpi.com Further in vitro studies are needed to pinpoint the specific molecular targets and pathways involved.

The antiviral potential of N-carboxamidine-substituted analogs is another active area of research. nih.gov Studies on related compounds have demonstrated activity against a range of RNA viruses, suggesting that these compounds may interfere with viral replication or other essential viral processes. nih.gov Elucidating the specific viral enzymes or proteins targeted by these compounds is a key objective for future research.

Furthermore, the anticancer properties of imidazole derivatives are being increasingly recognized. frontiersin.orgdntb.gov.ua In vitro studies are aimed at identifying the specific cancer cell lines that are sensitive to these compounds and uncovering the underlying molecular mechanisms, which may include the inhibition of key signaling pathways or the induction of apoptosis.

Expanded Applications in Non-Biological Fields and Interdisciplinary Research

The unique chemical properties of the imidazole scaffold suggest that this compound and its derivatives may have applications beyond the biological and medicinal realms. Interdisciplinary research is beginning to explore the potential of these compounds in materials science, coordination chemistry, and other fields.

In the area of coordination chemistry , imidazole and its derivatives are known to be excellent ligands for metal ions. mdpi.com The synthesis of novel coordination compounds containing imidazole-based ligands is an active area of research. mdpi.com These complexes may exhibit interesting catalytic, magnetic, or optical properties, opening up possibilities for their use in various technological applications.

The development of imidazole-based materials is another emerging field. The ability of imidazole derivatives to participate in hydrogen bonding and π-stacking interactions makes them attractive building blocks for the construction of supramolecular assemblies and functional materials. mdpi.com

Interdisciplinary research combining synthetic chemistry, computational modeling, and materials science will be crucial for unlocking the full potential of this compound and its analogs in these non-biological applications.

Q & A

Q. What are the established synthetic routes for N'-aminoimidazole-1-carboximidamide, and what key reagents are involved?

The synthesis of this compound typically involves multi-step reactions, including condensation and hydroxylation. For example, imidazole derivatives can be functionalized using hydroxylating agents (e.g., hydrogen peroxide) and amines to introduce the carboximidamide group. Reaction intermediates, such as iminium ions, may facilitate the formation of the target compound . Solvents like dimethylformamide (DMF) or ethanol are commonly used to optimize reaction yields . Researchers should validate each step using thin-layer chromatography (TLC) or HPLC to monitor progress.

Q. How can researchers characterize the structural and functional properties of this compound?

Characterization requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR can confirm the presence of amino and imidazole groups by identifying characteristic chemical shifts (e.g., NH protons at δ 5–6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity.

- Infrared (IR) Spectroscopy : Peaks near 1650–1700 cm indicate C=N stretching in the carboximidamide group .

Q. What are the stability considerations for handling this compound in laboratory settings?

The compound may degrade under extreme pH or prolonged exposure to light. Store it in airtight containers at –20°C in a desiccator. Use inert atmospheres (e.g., nitrogen) during reactions to prevent oxidation. Safety protocols, including gloves and protective eyewear, are essential due to potential reactivity with skin or mucous membranes .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Yield optimization involves:

- Catalyst Screening : Test palladium or copper catalysts to enhance condensation efficiency.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives to assess their impact on reaction kinetics .

- Temperature Gradients : Perform reactions under reflux (80–100°C) to accelerate intermediate formation while avoiding thermal decomposition .

Q. What mechanistic insights exist for substitution reactions involving this compound?

The compound undergoes nucleophilic substitution at the carboximidamide group. For example, amines or thiols can displace the amino group under basic conditions. Kinetic studies using N isotopic labeling or density functional theory (DFT) calculations can elucidate transition states and rate-determining steps .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address this:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed cell lines for cytotoxicity assays).

- Meta-Analysis : Compare datasets across publications to identify confounding variables (e.g., solvent residues in biological testing) .

- Advanced Purity Analysis : Use LC-MS or X-ray crystallography to confirm compound integrity .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Quantum mechanical methods (e.g., DFT) can predict electronic properties, solubility, and reactivity. Tools like Gaussian or ORCA utilize SMILES or InChI identifiers (e.g., InChI=1S/C15H17N3O2/...) to model molecular orbitals and electrostatic potentials . Validate predictions with experimental data, such as logP values from shake-flask assays.

Methodological Notes

- Data Collection : Maintain detailed reaction logs, including reagent ratios, temperatures, and failure analyses.

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for reactive intermediates .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassay data to accelerate structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.